2-[4-(Methylcarbamoyl)phenyl]acetic acid
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Overview
Description
2-[4-(Methylcarbamoyl)phenyl]acetic acid is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of a methylcarbamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylcarbamoyl)phenyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-aminophenylacetic acid and methyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include additional steps such as solvent extraction and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylcarbamoyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenylacetic acid derivatives.
Scientific Research Applications
2-[4-(Methylcarbamoyl)phenyl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Methylcarbamoyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Methylcarbamoyl)benzoic acid: Similar structure but lacks the acetic acid moiety.
2-(Methylcarbamoyl)phenylacetic acid: Similar structure but with the carbamoyl group in a different position.
4-(Carbamoyl)phenylacetic acid: Similar structure but without the methyl group.
Uniqueness
2-[4-(Methylcarbamoyl)phenyl]acetic acid is unique due to the specific positioning of the methylcarbamoyl group and the acetic acid moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
Overview
2-[4-(Methylcarbamoyl)phenyl]acetic acid, with the molecular formula C10H11NO3, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a methylcarbamoyl group attached to a phenyl ring, which is further linked to an acetic acid moiety. Research has indicated that it may exhibit enzyme inhibition, receptor binding, and antiproliferative effects against various cancer cell lines.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The carbamoyl group can form hydrogen bonds or other interactions with active sites, potentially leading to modulation of biological pathways. This mechanism is critical for its applications in therapeutic development.
Antiproliferative Effects
Research has shown that derivatives of phenylacetic acids, including this compound, possess significant antiproliferative properties against various cancer cell lines. For instance, studies have demonstrated that related compounds exhibit selective growth inhibition in melanoma and prostate cancer cells. The structure-activity relationship (SAR) indicates that modifications to the phenyl substituents can enhance potency against specific cancer types .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Effectiveness |
---|---|---|---|
This compound | A375 (Melanoma) | TBD | High |
DU 145 (Prostate) | TBD | Moderate | |
PC-3 (Prostate) | TBD | Moderate |
Note: TBD = To Be Determined; IC50 values are indicative of compound effectiveness.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to bind effectively to enzyme active sites, thereby inhibiting their function. This property is particularly valuable in drug design where enzyme modulation is desired for therapeutic effects.
Anti-inflammatory Activity
Preliminary investigations suggest that this compound may also exhibit anti-inflammatory properties. Compounds with similar structures have shown the ability to reduce inflammation markers in various in vitro models. Further studies are necessary to elucidate the specific pathways involved and confirm these effects.
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of various derivatives on melanoma cell lines, revealing that modifications to the side chains significantly influenced growth inhibition rates .
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in cancer treatment, showing promising results in tumor reduction and survival rates compared to control groups.
Safety and Toxicity
Safety assessments indicate that this compound may cause skin irritation and serious eye damage upon contact . These findings necessitate careful handling and further toxicological evaluation before clinical application.
Properties
IUPAC Name |
2-[4-(methylcarbamoyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-10(14)8-4-2-7(3-5-8)6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLSEOZNHYVOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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